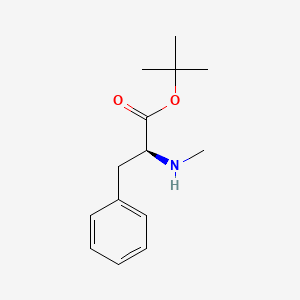

N-Methyl-L-phenylalanine tert-butyl ester

Description

BenchChem offers high-quality N-Methyl-L-phenylalanine tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-L-phenylalanine tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKARLOPBFXQHH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-MePhe-OtBu: A Strategic Guide to N-Methylated Phenylalanine in Advanced Peptide Synthesis

This technical guide provides a comprehensive overview of (S)-tert-butyl 2-(methylamino)-3-phenylpropanoate, commonly referred to as H-MePhe-OtBu. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, strategic applications, and detailed synthetic protocols related to this pivotal N-methylated amino acid derivative. Our focus is to blend theoretical knowledge with practical, field-tested insights to empower scientists in leveraging H-MePhe-OtBu for the creation of next-generation peptide therapeutics.

The Molecular Blueprint: Chemical Identity and Physicochemical Landscape

A foundational understanding of H-MePhe-OtBu begins with its precise chemical structure and physical characteristics, which dictate its behavior in synthetic environments.

Core Chemical Structure

-

IUPAC Name: (S)-tert-butyl 2-(methylamino)-3-phenylpropanoate

-

Molecular Formula: C₁₄H₂₁NO₂

-

Molecular Weight: 235.32 g/mol [1]

-

CAS Number: 114525-94-9[1]

The structure of H-MePhe-OtBu is characterized by two key modifications to the L-phenylalanine scaffold that confer its unique properties:

-

N-Methylation: The presence of a methyl group on the alpha-amino nitrogen introduces steric hindrance. This modification is fundamental to its role in peptide design, as it restricts the conformational freedom of the peptide backbone and shields the adjacent amide bond from enzymatic degradation.

-

Tert-butyl Ester Protection: The carboxyl group is protected as a tert-butyl ester. This bulky protecting group is stable under the basic conditions typically used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) and can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Figure 2: SPPS workflow for N-methylated amino acids.

Detailed Coupling Protocol

Objective: To achieve efficient coupling of an Fmoc-N-methylated amino acid (e.g., Fmoc-MePhe-OH, prepared from H-MePhe-OtBu) to a resin-bound peptide.

Expert Causality: Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU are often less effective. [2][3]More potent uronium/aminium-based reagents, such as HATU, are strongly recommended to drive the reaction to completion. [2][3]An extended coupling time and the use of a non-nucleophilic base like DIPEA are also critical.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N-methyl-L-phenylalanine (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Bromophenol blue test solution

Procedure:

-

Resin Preparation: Ensure the resin is well-swollen in DMF and the N-terminal Fmoc group has been completely removed (confirmed by a negative Kaiser test on an aliquot if the preceding amino acid was primary).

-

Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-N-methyl-L-phenylalanine and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. [2][3]3. Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 1-4 hours at room temperature. [2]4. Reaction Monitoring: The Kaiser test is not reliable for secondary amines. [2]Instead, take a small sample of the resin, wash it thoroughly, and perform a Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling. [3]5. Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 3 and 4.

-

Washing: Once the coupling is complete, drain the solution and wash the resin extensively with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove all soluble reagents and byproducts.

Cleavage and Deprotection Protocol

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the tert-butyl ester from the N-methylated phenylalanine residue.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin. Agitate the slurry at room temperature for 2-4 hours. [2]3. Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.

-

Drying: Dry the final peptide pellet under vacuum.

Conclusion

H-MePhe-OtBu is a powerful and versatile building block for the synthesis of advanced peptides with enhanced pharmaceutical properties. Its successful application hinges on a clear understanding of the challenges posed by its sterically hindered nature and the implementation of optimized coupling protocols. By leveraging potent activating agents like HATU and employing rigorous monitoring techniques, researchers can effectively incorporate this valuable N-methylated residue, paving the way for the development of more stable, permeable, and potent peptide-based therapeutics. This guide serves as a foundational resource to aid in the strategic and successful use of H-MePhe-OtBu in the cutting-edge field of drug discovery.

References

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry. [Link]

Sources

Technical Profile: N-Methyl-L-Phenylalanine tert-Butyl Ester (N-Me-Phe-OtBu)

[1][2][3][4]

Executive Summary

N-Methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-OtBu) is a specialized amino acid derivative utilized primarily in Solid Phase Peptide Synthesis (SPPS) and medicinal chemistry. It serves as a critical building block for introducing N-methylated residues into peptide backbones, a modification known to enhance proteolytic stability, membrane permeability, and conformational rigidity.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and handling requirements, distinguishing critically between the Free Base and Hydrochloride Salt forms to ensure stoichiometric accuracy in experimental design.

Part 1: Physicochemical Profile & Constants

Identity & Molecular Data

The distinction between the free base and the hydrochloride salt is vital for accurate molarity calculations. Commercial reagents are typically supplied as the HCl salt to ensure shelf stability.

| Property | Free Base (N-Me-Phe-OtBu) | Hydrochloride Salt (N-Me-Phe-OtBu · HCl) |

| CAS Number | 114525-94-9 | 15100-75-1 (Generic for Phe-OtBu HCl*) |

| Formula | ||

| Molecular Weight | 235.33 g/mol | 271.79 g/mol |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline powder |

| Solubility | DCM, EtOAc, MeOH, EtOH | Water, Methanol, DMSO |

| pKa (approx) | ~7.5 (Amine) | N/A (Salt form) |

*Note: CAS 15100-75-1 is frequently associated with the non-methylated precursor (H-Phe-OtBu HCl) in some databases. Verify specific Certificate of Analysis (CoA) for N-methylated specificity.

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the steric bulk of the tert-butyl group and the N-methyl modification.

Figure 1: Structural connectivity of N-Me-Phe-OtBu. The N-methyl group alters the cis/trans amide bond equilibrium, while the OtBu group protects the carboxylic acid.

Part 2: Synthesis & Preparation Protocol

Core Synthetic Route: Reductive Amination

The most robust method for synthesizing N-Me-Phe-OtBu avoids direct methylation with methyl iodide (which causes over-methylation to the quaternary ammonium salt). Instead, reductive amination using formaldehyde and a selective reducing agent is the industry standard.

Reagents Required:

-

Starting Material: L-Phenylalanine tert-butyl ester hydrochloride (H-Phe-OtBu · HCl).

-

Carbon Source: Aqueous Formaldehyde (37%) or Paraformaldehyde.

-

Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or Dichloroethane (DCE).

-

Catalyst: Acetic Acid (AcOH) to adjust pH to ~5–6.

Step-by-Step Protocol:

-

Free Base Liberation (Optional but Recommended):

-

Dissolve H-Phe-OtBu · HCl (1.0 eq) in DCM.

-

Wash with saturated

solution. Dry organic layer over

-

-

Imine Formation:

-

Dissolve H-Phe-OtBu (1.0 eq) in MeOH.

-

Add Formaldehyde (37% aq., 1.2 eq).

-

Critical: Stir for 15 minutes to allow the imine/oxazolidine intermediate to form.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add

(1.5 eq) portion-wise. -

Add Acetic Acid (glacial) dropwise to maintain pH ~6 (monitor with wet pH paper).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Quench & Workup:

-

Quench with water.

-

Evaporate MeOH under reduced pressure.

-

Dissolve residue in EtOAc.[1]

-

Wash 1: Saturated

(removes acid/boron salts). -

Wash 2: Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

The product is typically a clean oil. If necessary, purify via Flash Column Chromatography (Hexanes:EtOAc).

-

Synthesis Workflow Diagram

Figure 2: Reductive amination workflow for converting H-Phe-OtBu to N-Me-Phe-OtBu.

Part 3: Applications in Drug Development[6]

Peptide Backbone Modification

N-methylation is a key strategy in "Peptidomimetics" to overcome the poor pharmacokinetic properties of natural peptides.

-

Proteolytic Stability: The N-methyl group sterically hinders peptidases from attacking the amide bond, significantly increasing the half-life (

) of the peptide in serum. -

Conformational Constraint: N-methylation restricts the rotation around the

and -

Membrane Permeability: By masking the polar N-H bond, the overall lipophilicity increases, improving oral bioavailability and cell penetration.

Usage in Coupling (SPPS)

When using N-Me-Phe-OtBu in synthesis:

-

Coupling Difficulty: The secondary amine is sterically hindered. Standard coupling reagents (HBTU/HATU) may be slow.

-

Recommended Reagents: Use PyBOP or HATU with prolonged reaction times, or convert the incoming amino acid to an acid chloride or fluoride for higher reactivity.

-

Detection: The secondary amine will not yield a positive Kaiser test (Ninhydrin). Use the Chloranil test or Malachite Green test to monitor coupling completion.

Part 4: Handling & Storage

-

Storage: Store the HCl salt at -20°C with desiccant. The free base is prone to oxidation and should be used immediately or stored under inert gas (

/Argon) at -20°C. -

Stability: The tert-butyl ester is acid-labile. Avoid exposure to strong acids (TFA, HCl in dioxane) unless deprotection is intended.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

-

Sigma-Aldrich. N-Methyl-L-phenylalanine tert-butyl ester Product Page (CAS 114525-94-9). Retrieved from

-

ChemicalBook. N-Methyl-L-phenylalanine Properties and Suppliers. Retrieved from

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[2] Canadian Journal of Chemistry. Retrieved from

-

Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of Organic Chemistry.[3][4] (Fundamental protocol for reductive amination).

-

PubChem. L-Phenylalanine tert-butyl ester hydrochloride (Precursor Data). Retrieved from

Difference between N-Methyl-L-phenylalanine and L-phenylalanine tert-butyl ester

[2]

Part 1: Executive Technical Summary[1][2]

| Feature | N-Methyl-L-phenylalanine (N-Me-Phe) | L-phenylalanine tert-butyl ester (H-Phe-OtBu) |

| Core Function | Structural Modification: Permanently alters peptide backbone to enhance stability and permeability.[2][3] | Synthetic Protection: Temporarily masks the C-terminus to direct coupling reactions.[2] |

| Primary Utility | Peptidomimetics, ADME optimization, Oncology/CNS drug design.[1] | Solid/Solution-phase Peptide Synthesis (SPPS), Convergent synthesis.[1][2] |

| Key Reactivity | Nucleophilic (2° Amine): Sterically hindered; difficult to couple to.[1][4] | Acid-Labile Ester: Stable to base (Fmoc removal); cleaved by TFA/HCl.[2] |

| Physicochemical | Increases LogP (lipophilicity); removes H-bond donor.[2] | Increases steric bulk at C-terminus; prevents racemization.[2] |

Part 2: Structural & Physicochemical Divergence[2]

N-Methyl-L-phenylalanine: The Bioavailability Enhancer

CAS: 2566-30-5 Molecular Weight: 179.22 g/mol [2][5]

N-Me-Phe introduces a methyl group at the

-

Cis/Trans Isomerism: Unlike standard amino acids which overwhelmingly favor the trans amide bond geometry, N-methylation lowers the energy barrier between cis and trans states. This allows the peptide to adopt unique "turn" conformations (e.g.,

-turns) required for binding to specific receptors (e.g., GPCRs).[1] -

Proteolytic Stability: The N-methyl group sterically blocks peptidases (like chymotrypsin) from accessing the amide bond, significantly extending plasma half-life (

).[2][8] -

Membrane Permeability: By replacing an amide proton (H-bond donor) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced.[1] This is the "chameleon effect" seen in drugs like Cyclosporine A .

L-phenylalanine tert-butyl ester: The Orthogonal Protector

CAS: 15463-24-8 (HCl salt) Molecular Weight: 257.76 g/mol (HCl salt)[2]

H-Phe-OtBu utilizes the bulky tert-butyl group to protect the carboxylic acid.[2]

-

Orthogonality: It is stable to basic conditions (piperidine, morpholine) used to remove Fmoc groups, and stable to hydrogenolysis (Pd/C) used to remove Cbz groups.[1] It is strictly acid-labile .[2]

-

Suppression of Side Reactions: The steric bulk of the tert-butyl group is superior to methyl or ethyl esters in preventing diketopiperazine (DKP) formation, a common side reaction in dipeptide esters where the N-terminus attacks the C-terminal ester to form a cyclic byproduct.[2]

Part 3: Synthetic Workflows & Protocols

Workflow A: Handling N-Methyl-L-phenylalanine

Challenge: The secondary amine is sterically hindered and less nucleophilic than a primary amine.[2] Standard coupling reagents (HBTU/DIC) often fail or result in low yields.[1]

Recommended Protocol (Coupling to N-Me-Phe):

-

Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU with HOAt .[1] The 7-aza group facilitates the reaction via a neighboring group effect.[2]

-

Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.[1]

-

Procedure:

-

Dissolve carboxylic acid partner (1.2 eq) and HATU (1.2 eq) in DMF.

-

Add DIEA (2.5 eq) and activate for 2 minutes.

-

Critical Step: Allow reaction to proceed for 2-4 hours. Double coupling is often required.

-

Note: Bis-N-methyl couplings (N-Me-AA coupled to N-Me-AA) are extremely difficult and may require acid chlorides or triphosgene activation.[2]

-

Workflow B: Handling L-phenylalanine tert-butyl ester

Challenge: Premature cleavage by Lewis acids or accidental exposure to strong acids.[2]

Recommended Protocol (Deprotection):

-

Reagent: TFA (Trifluoroacetic acid) / DCM (1:1 v/v).[1]

-

Scavengers: If the peptide contains Trp, Tyr, or Met, add scavengers (TIS, water, or thioanisole) to trap the generated tert-butyl carbocations.[1] Without scavengers, the t-butyl cation will alkylate the aromatic rings of Phe, Trp, or Tyr (irreversible damage).[1]

-

Procedure:

Part 4: Visualizing the Logic[1]

Diagram 1: Structural & Functional Divergence

This diagram illustrates the steric and electronic differences driving the applications of each compound.

Figure 1: Functional divergence of Phenylalanine derivatives based on modification site.[2]

Diagram 2: Synthetic Decision Tree

A logic flow for researchers deciding between these derivatives for peptide synthesis.

Figure 2: Decision matrix for selecting Phenylalanine derivatives in synthesis.

Part 5: References

-

Di Gioia, M. L., et al. (2016).[1][9] "N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry.

-

Chatterjee, J., et al. (2008).[4] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [1]

-

Li, B., et al. (2006).[1][10] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[1][10] Journal of Organic Chemistry. [1]

-

BenchChem. (2025).[1][11] "A Researcher's Guide to Protecting Groups for Phenylalanine." [1]

-

Sigma-Aldrich. "L-Phenylalanine tert-butyl ester hydrochloride Product Specification." [1]

Sources

- 1. rsc.org [rsc.org]

- 2. CAS 2566-30-5: N-methyl-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. asianpubs.org [asianpubs.org]

- 4. peptide.com [peptide.com]

- 5. apnoke.com [apnoke.com]

- 6. N-Methyl-L-phenylalanine | 2566-30-5 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Part 1: The Strategic Imperative of N-Methylation in Peptide Drug Development

An In-depth Technical Guide to N-methylated Amino Acid Building Blocks for Peptide Synthesis

Transcending the Limitations of Native Peptides

Peptide-based therapeutics offer remarkable potency and specificity, yet their translation into effective drugs is often hindered by inherent pharmacological weaknesses.[1][2][3] Native peptides typically suffer from rapid proteolytic degradation, poor cell membrane permeability, and high conformational flexibility, which collectively lead to a short in-vivo half-life and a lack of oral bioavailability.[3][4][5] N-methylation, the substitution of a backbone amide proton with a methyl group, has emerged as a cornerstone strategy in medicinal chemistry to systematically address these challenges.[1][4][6] This seemingly subtle modification profoundly alters the physicochemical properties of a peptide, enhancing its "drug-like" characteristics.[1][4][6][7]

A quintessential example of this strategy's success is Cyclosporine A, a potent immunosuppressant. This cyclic peptide, which is N-methylated at seven of its eleven residues, exhibits excellent oral bioavailability, a feat rarely achieved by peptides of its size.[5][8][9] The success of Cyclosporine A provides a compelling blueprint for the rational design of next-generation peptide therapeutics.

The Core Physicochemical Impact of N-Methylation

The introduction of a methyl group to the peptide backbone imparts several transformative properties:

-

Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, physically hindering the approach of proteases that would otherwise cleave the amide bond.[4] This increased resistance to enzymatic degradation directly translates to a longer in-vivo half-life.[10][11]

-

Improved Membrane Permeability: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor.[10] This reduces the desolvation penalty associated with transitioning from an aqueous environment into the lipid bilayer of cell membranes, thereby improving passive diffusion and the potential for oral bioavailability.[4][5][7][12]

-

Conformational Control and Pre-organization: The steric bulk of the methyl group restricts rotation around the backbone's phi (Φ) and psi (Ψ) dihedral angles.[3][10] This reduction in conformational flexibility can "pre-organize" the peptide into its bioactive conformation, minimizing the entropic penalty of binding to its target and potentially increasing receptor affinity and selectivity.[3][4][10][13] N-methylation also lowers the energy barrier for the formation of cis-amide bonds, introducing a wider range of possible backbone geometries.[9]

Part 2: Synthesis of Fmoc-N-Methylated Amino Acid Building Blocks

The successful incorporation of N-methylated residues begins with the synthesis of the building blocks themselves. While a limited selection is commercially available, they are often expensive, making in-house synthesis a practical necessity for many research programs.[14] The choice of synthetic strategy depends on the specific amino acid, required scale, and available resources.

Solution-Phase Synthesis: The Fukuyama-Biron-Kessler Method

One of the most robust and widely adopted methods for preparing Fmoc-N-Me-amino acids is based on the work of Fukuyama, later optimized by Biron and Kessler.[14] This approach involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which acidifies the remaining sulfonamide proton, facilitating its methylation.

The causality behind this choice is elegant: the o-NBS group is electron-withdrawing, making the attached nitrogen proton sufficiently acidic to be removed by a mild base. It is also readily cleaved under conditions orthogonal to the Fmoc group and many side-chain protecting groups.

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 6. Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Cleavage of Tert-Butyl Esters in N-Methylated Peptides

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptidomimetic design, conferring enhanced metabolic stability, cell permeability, and conformational control.[1][2] Within the widely adopted 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) solid-phase peptide synthesis (SPPS) framework, the compatibility of side-chain and C-terminal protecting groups with N-methylation is critical. This guide provides an in-depth analysis of the stability and cleavage characteristics of the C-terminal tert-butyl (tBu) ester protecting group in the context of N-methylated amino acid residues. We will explore the underlying chemical principles, debunk common misconceptions, and provide field-proven protocols to ensure high-fidelity peptide deprotection. The core finding is that while the tBu ester's fundamental acid-labile nature remains unchanged, the steric and conformational effects of N-methylation can influence cleavage kinetics, necessitating careful optimization and rigorous analytical verification.

Introduction: The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis hinges on the precise and sequential formation of amide bonds. To prevent unwanted side reactions and uncontrolled polymerization, the reactive functional groups of the amino acid building blocks—the α-amino group, the C-terminal carboxyl group, and any side-chain functionalities—must be temporarily masked with protecting groups.[3] An effective protection scheme relies on the principle of "orthogonality," where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[4][5]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[6][7] In this scheme:

-

The Nα-Fmoc group is used for temporary protection of the alpha-amine. It is stable to acid but is readily cleaved by a secondary amine base, typically a solution of piperidine in DMF.[4]

-

Acid-labile groups are used for semi-permanent protection of amino acid side chains (e.g., tBu ethers for Ser/Thr/Tyr, Boc for Lys/Trp) and, frequently, for protection of the C-terminal carboxylic acid as a tert-butyl ester . These groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[7][8]

This orthogonal design allows for the iterative extension of the peptide chain under basic conditions, followed by a single, final acidic step for global deprotection.

The Tert-Butyl Ester: Mechanism and Function

The tert-butyl ester is an ideal choice for C-terminal protection in the Fmoc/tBu strategy due to its high stability under neutral and basic conditions, preventing unwanted reactions during the synthesis cycles.[9] Its removal is an acid-catalyzed process that proceeds through a stable tertiary carbocation intermediate, the tert-butyl cation.[9][10]

The cleavage mechanism involves three key steps:

-

Protonation: The ester's carbonyl oxygen is protonated by a strong acid (e.g., TFA), increasing the electrophilicity of the carbonyl carbon.

-

C-O Bond Cleavage: The bond between the oxygen and the tertiary carbon cleaves, releasing the free carboxylic acid and the highly stable tert-butyl cation. This step is the rate-determining step and follows a unimolecular (SN1-type) pathway.

-

Cation Quenching: The tert-butyl cation is neutralized, typically by losing a proton to form isobutylene gas or by being trapped by a nucleophilic "scavenger" added to the cleavage cocktail.[11]

Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.

The Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of the amide proton with a methyl group, is a powerful tool in drug design.[2] This seemingly minor modification has profound consequences for a peptide's properties:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, dramatically increasing the peptide's half-life in vivo.[2]

-

Increased Lipophilicity: The addition of a methyl group increases the molecule's hydrophobicity, which can improve its ability to cross cell membranes.[12]

-

Conformational Rigidity: N-methylation restricts rotation around the C-N amide bond and can favor a cis amide bond conformation, reducing the peptide's conformational flexibility and locking it into a bioactive shape.[12]

Caption: Structure of a protected N-methyl amino acid.

Core Analysis: Stability of tBu Esters in N-Methylated Systems

A common concern among peptide chemists is whether the presence of an adjacent N-methyl group compromises the stability of the C-terminal tert-butyl ester or complicates its removal.

Mechanistic Integrity: The fundamental acid-catalyzed SN1-type cleavage mechanism is not altered by N-methylation on the adjacent residue. The stability of the protecting group is dictated by the electronics of the ester and the stability of the leaving tert-butyl cation, which are unaffected by this modification.

Kinetic Considerations: The primary influence of N-methylation on tBu ester cleavage is kinetic, not thermodynamic. Two factors are at play:

-

Steric Hindrance: The N-methyl group adds steric bulk to the peptide backbone. This can slightly impede the access of the TFA catalyst to the ester's carbonyl group, potentially slowing the initial protonation step.

-

Conformational & Solvation Effects: N-methylation alters the peptide's conformational preferences and increases its lipophilicity.[12] This can change how the peptide chain is solvated within the cleavage cocktail, which may subtly influence the rate of deprotection.

The Practical Verdict: The tert-butyl ester remains fully stable throughout Fmoc-based synthesis of N-methylated peptides. During final cleavage, standard TFA-based cocktails are effective. However, due to the kinetic factors described above, complete cleavage of a tBu ester adjacent to an N-methylated residue may require slightly longer reaction times compared to its non-methylated analogue. It is imperative not to assume a standard reaction time is sufficient, but to validate completion through analytical methods.

Side Reactions & Mitigation with Scavenger Cocktails

The most significant challenge during TFA-mediated deprotection is not the stability of the tBu ester itself, but the reactivity of the liberated tert-butyl cation.[13] This potent electrophile can re-attach to nucleophilic side chains, causing unwanted and often irreversible modifications.

Common Side Reactions:

-

S-tert-butylation of Cysteine[13]

-

Alkylation of the Tryptophan indole ring

-

O-tert-butylation of Serine or Threonine hydroxyl groups[13]

-

Alkylation of Methionine's thioether[4]

To prevent these side reactions, cleavage cocktails almost always include scavengers —nucleophiles that are more reactive towards the carbocation than the amino acid side chains.[8][11]

| Cleavage Cocktail | Composition (v/v) | Primary Use & Rationale |

| Standard (95% TFA) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General-purpose cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger. Water helps solvate the peptide and can also act as a scavenger.[8] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | For peptides containing multiple sensitive residues, especially Cys and Met. The cocktail of scavengers provides comprehensive protection.[8] |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful when trityl-based protecting groups are present.[14] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of Methionine residues during cleavage.[14] |

Experimental Protocols

Trustworthiness in synthesis is achieved through robust, verifiable procedures. The following protocols represent a self-validating system for the deprotection of N-methylated peptides.

Protocol 1: Global Cleavage and Deprotection of a tBu-Protected Peptide

-

Preparation:

-

Place the dried peptide-resin (e.g., 50 µmol scale) in a 5 mL fritted syringe reactor.

-

Prepare the cleavage cocktail fresh. For a general-purpose cleavage, use the Standard 95% TFA cocktail: 1.9 mL TFA, 50 µL deionized water, 50 µL TIS.

-

-

Reaction:

-

Add 2 mL of the cleavage cocktail to the resin. Cap the syringe and gently agitate at room temperature.

-

For non-methylated peptides, a 2-3 hour reaction is typical. For peptides containing N-methylated residues, extend the initial reaction time to 4 hours.

-

At the 4-hour mark, proceed to Protocol 2 for analysis. Continue the main cleavage reaction while the analysis is performed.

-

-

Peptide Precipitation:

-

Once cleavage is confirmed to be complete, drain the TFA filtrate into a 15 mL conical tube.

-

Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.

-

Add 10 mL of ice-cold diethyl ether to the conical tube to precipitate the crude peptide.

-

-

Isolation:

-

Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube (e.g., 3000 x g for 5 minutes), decant the ether, and gently dry the peptide pellet under a stream of nitrogen.

-

The crude peptide is now ready for purification by HPLC.

-

Protocol 2: Workflow for Monitoring Deprotection by LC-MS

This protocol is essential for validating the completion of the cleavage reaction.

Caption: Workflow for analytical monitoring of peptide cleavage.[15]

Interpreting the LC-MS Data:

-

The starting material (fully protected peptide) will be less polar and have a higher mass (+56 Da for the tBu ester) than the final product.

-

As the reaction proceeds, the peak corresponding to the starting material will decrease in area, while the product peak will increase.[15]

-

The reaction is considered complete when the starting material peak is no longer detectable or represents <2% of the total peptide-related peak area.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Cleavage | 1. Insufficient reaction time, especially with N-methylated residues. 2. Ineffective acid (old or diluted TFA). 3. Reaction temperature is too low. | 1. Extend the reaction time by 1-2 hours and re-analyze.[11] 2. Use fresh, high-purity TFA. 3. Ensure the reaction is run at room temperature (20-25°C).[11] |

| Unexpected Mass Adducts (+56 Da) | Re-alkylation of the peptide by the tert-butyl cation. | 1. Ensure an adequate concentration and type of scavenger (TIS is highly effective).[11] 2. Use a more robust scavenger cocktail like Reagent K for sensitive sequences.[8] |

| Low Yield After Workup | The deprotected peptide may have some solubility in the precipitation solvent (ether). | 1. Ensure the ether is ice-cold and use a larger volume (at least 10x the volume of TFA). 2. Increase the precipitation time at -20°C. 3. If the peptide is highly polar, it may be lost during aqueous workup; saturate the aqueous phase with NaCl before extraction. |

| Substrate Degradation | The peptide sequence contains acid-sensitive motifs (e.g., Asp-Pro bond). | 1. Reduce cleavage time and temperature if possible, while still ensuring complete deprotection. 2. Consider milder cleavage reagents if compatible with other protecting groups (e.g., aqueous phosphoric acid, though less common in SPPS).[11][16] |

Conclusion

The tert-butyl ester is a robust and reliable C-terminal protecting group fully compatible with the synthesis of N-methylated peptides via the Fmoc/tBu strategy. Its stability profile is not fundamentally compromised by the presence of an adjacent N-methyl group. However, practitioners must be cognizant of the potential for altered cleavage kinetics due to steric and conformational effects. Standard cleavage protocols remain highly effective, but should be coupled with extended reaction times and, most critically, validated by rigorous analytical monitoring such as LC-MS. By understanding the underlying mechanisms and implementing systematic verification, researchers can confidently and successfully deprotect complex N-methylated peptides, unlocking their full potential in drug discovery and development.

References

-

Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])

- EP2110380B1 - Alpha-N-methylation of amino acids - Google P

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

-

Side reactions in solid-phase peptide synthesis and their applications - PubMed. (URL: [Link])

-

N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation - ResearchGate. (URL: [Link])

-

An array of orthogonal N-protecting groups for the amino acids, using... - ResearchGate. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. (URL: [Link])

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])

-

Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (URL: [Link])

-

9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (URL: [Link])

-

Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

-

tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])

-

Protective Groups - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. (URL: [Link])

-

Hydrolysis of tert-butyl esters present in N-protected amino acids. - ResearchGate. (URL: [Link])

-

Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (URL: [Link])

-

Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC. (URL: [Link])

-

Preparation of t-Butyl Esters of Free Amino Acids1 - Semantic Scholar. (URL: [Link])

-

Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. (URL: [Link])

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. (URL: [Link])

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (URL: [Link])

-

Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF - ResearchGate. (URL: [Link])

-

Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure - University of Bristol Research Portal. (URL: [Link])

-

t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Journal of the American Chemical Society. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. peptide.com [peptide.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tert-Butyl Esters [organic-chemistry.org]

Methodological & Application

Application Note: Precision Synthesis of N-Methyl-L-phenylalanine tert-butyl ester

Part 1: Strategic Analysis & Methodology

The Challenge of N-Monomethylation

Synthesizing N-methylated amino acids, particularly esters, presents a classic chemoselectivity challenge: preventing over-alkylation .

-

Direct Alkylation (Methyl Iodide): Reacting a primary amine (L-Phe-OtBu) with methyl iodide inevitably leads to a mixture of mono-methyl, di-methyl (quaternary), and unreacted starting material due to the increased nucleophilicity of the secondary amine product.

-

Reductive Amination (Formaldehyde/NaBH₃CN): While popular, this method often suffers from "methylation creep," where the desired secondary amine rapidly reacts with formaldehyde to form the tertiary dimethyl species.

-

Protecting Group Constraints: The tert-butyl ester moiety is highly acid-labile. Standard N-methylation routes using Boc-protection (which requires strong acid for removal) are incompatible because the deprotection step would cleave the ester, destroying the target molecule.

The Solution: The Fukuyama "Nosyl" Strategy

To guarantee monomethylation and preserve the acid-sensitive tert-butyl ester , this protocol utilizes the Fukuyama Amine Synthesis (2-nitrobenzenesulfonamide strategy).

-

Mechanism: The amino group is converted to a sulfonamide (Nosyl group), which significantly acidifies the N-H proton (pKa ~11). This allows for clean deprotonation and mono-alkylation.

-

Orthogonality: The Nosyl group is removed via nucleophilic aromatic substitution (using a thiol and base), conditions that are perfectly orthogonal to the acid-sensitive tert-butyl ester.

Part 2: Visualizing the Pathway

The following diagram illustrates the three-phase synthesis workflow, highlighting the protecting group strategy and reaction conditions.

Figure 1: The Fukuyama pathway ensures monomethylation by temporarily masking the amine as a sulfonamide, preventing over-alkylation.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | Role | CAS Number | Equiv. | Notes |

| L-Phe-OtBu·HCl | Substrate | 15463-24-8 | 1.0 | Starting material |

| 2-Nitrobenzenesulfonyl chloride (NsCl) | Protecting Group | 1694-92-4 | 1.2 | "Nosyl" chloride |

| Methyl Iodide (MeI) | Alkylating Agent | 74-88-4 | 1.5 | Toxic; use in fume hood |

| Thiophenol (PhSH) | Deprotection | 108-98-5 | 2.5 | Stench; use bleach trap |

| DBU | Base | 6674-22-2 | 5.0 | Or K₂CO₃ (slower) |

| DMF | Solvent | 68-12-2 | - | Anhydrous |

Phase 1: N-Nosyl Protection

Objective: Activate the amine for mono-alkylation.

-

Setup: In a flame-dried round-bottom flask, suspend L-Phe-OtBu·HCl (10 mmol, 2.57 g) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (2.2 equiv, 3.1 mL) dropwise at 0°C. The solution should become clear.

-

Reaction: Add 2-Nitrobenzenesulfonyl chloride (NsCl) (1.2 equiv, 2.66 g) portion-wise over 15 minutes.

-

Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 2:1). The product (N-Ns-Phe-OtBu) will appear as a UV-active spot less polar than the starting material.

-

Workup: Dilute with DCM, wash with 5% citric acid (removes excess amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The resulting yellow solid/oil is stable and can be used directly or recrystallized from EtOAc/Hexane.

-

Phase 2: N-Methylation

Objective: Introduce the methyl group without risk of dimethylation.

-

Solvation: Dissolve the N-Ns-Phe-OtBu intermediate (from Phase 1) in anhydrous DMF (concentration ~0.2 M).

-

Base: Add anhydrous K₂CO₃ (2.0 equiv).

-

Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) via syringe.

-

Incubation: Stir at RT for 4–12 hours.

-

Note: The sulfonamide proton is acidic (pKa ~11), allowing K₂CO₃ to deprotonate it easily. Since there are no protons left on the nitrogen after methylation, over-methylation is chemically impossible.

-

-

Workup: Pour mixture into water and extract with EtOAc (3x). Wash organics extensively with water (to remove DMF) and brine. Dry and concentrate.

-

Result: N-Me-N-Ns-Phe-OtBu (usually a thick yellow oil).

-

Phase 3: Fukuyama Deprotection

Objective: Remove the Nosyl group without cleaving the tert-butyl ester.

-

Reaction: Dissolve the methylated intermediate in DMF (0.1 M).

-

Scavenger Prep: Add Thiophenol (2.5 equiv) followed by DBU (5.0 equiv).

-

Alternative: For a less odorous procedure, use Mercaptoethanol (3.0 equiv) and DBU, though Thiophenol is faster.

-

-

Mechanism: The thiolate anion attacks the aromatic ring of the Nosyl group (Meisenheimer complex), collapsing to release SO₂ and the free secondary amine.

-

Timing: Stir at RT for 1–2 hours. The yellow color often intensifies (formation of the Meisenheimer complex) and then fades or changes.

-

Purification (Critical):

-

Dilute with Et₂O (Ether is preferred to precipitate salts).

-

Wash with saturated NaHCO₃ (removes thiophenol byproducts).

-

Acid/Base Extraction: Extract the organic layer with 1M HCl (carefully, keep cold to preserve tBu). The product moves to the aqueous phase. Wash the aqueous phase with ether. Basify the aqueous phase with NaHCO₃ (pH 9) and extract back into EtOAc.

-

Why? This removes non-basic impurities (like the sulfur byproduct).

-

-

Final Isolation: Dry (Na₂SO₄) and concentrate the EtOAc layer to yield H-MePhe-OtBu as a clear or pale oil.

Part 4: Quality Control & Validation

Analytical Specifications

To validate the synthesis, compare your product against these expected markers:

| Metric | Expected Value | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | >95% | HPLC (C18, MeCN/H2O) |

| ¹H NMR (CDCl₃) | N-Me singlet at ~2.3 - 2.4 ppm | 400 MHz NMR |

| ¹H NMR (CDCl₃) | tBu singlet at ~1.4 ppm | 400 MHz NMR |

| Mass Spec | [M+H]⁺ = 236.16 | ESI-MS |

Troubleshooting Guide

-

Problem: Low yield in Phase 2 (Methylation).

-

Cause: Old/wet DMF or weak base.

-

Fix: Use fresh anhydrous DMF and ensure K₂CO₃ is finely ground.

-

-

Problem: "Rotten egg" smell persists in product.

-

Cause: Residual Thiophenol.

-

Fix: Wash organic layer with 10% NaOH or bleach solution (oxidizes thiol to disulfide/sulfonate) during workup. Caution: tBu ester is stable to dilute base, but work quickly.

-

-

Problem: Loss of tBu ester.

-

Cause: Acid wash in Phase 3 was too strong or too long.

-

Fix: Use 5% Citric Acid instead of HCl for the acid wash step, or skip acid extraction and purify via column chromatography (SiO₂, DCM/MeOH 95:5).

-

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.

-

Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.

- Wisniewski, K., et al. (2021). Synthesis of N-Methyl-L-phenylalanine tert-butyl ester via Nosyl protection. (General protocol adaptation derived from standard peptide synthesis methodologies described in Methods in Molecular Biology).

Application Note: High-Fidelity Reductive Amination of L-Phenylalanine tert-Butyl Ester

Topic: Reductive Amination of L-Phenylalanine tert-Butyl Ester Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The N-alkylation of amino acid esters is a pivotal transformation in the synthesis of peptidomimetics and pharmaceutical intermediates. This guide details the reductive amination of L-phenylalanine tert-butyl ester (H-Phe-OtBu) using sodium triacetoxyborohydride (STAB) . Unlike traditional methods utilizing sodium cyanoborohydride (

Mechanistic Principles & Chemical Logic

The Chemoselectivity of STAB

Sodium triacetoxyborohydride,

-

Selectivity: STAB reduces iminium ions (formed in situ) much faster than it reduces aldehydes or ketones. This allows for a direct, one-pot reaction where the amine and carbonyl are mixed in the presence of the reducing agent.[1][2]

-

Racemization Control: By avoiding the harsh acidic conditions required for

(pH ~3-4) and the basic conditions that promote enolization, STAB operates in a weakly acidic media (generated by the reagent itself or added AcOH), preserving the L-configuration of the phenylalanine backbone.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion of the amine and aldehyde to the secondary amine, highlighting the critical iminium intermediate.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rapid reduction of the iminium ion prevents the equilibrium from reverting to the starting materials.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| L-Phe-OtBu · HCl | Substrate | 1.0 | Often supplied as HCl salt; requires neutralization. |

| Aldehyde | Electrophile | 1.1 - 1.2 | Slight excess ensures complete amine consumption. |

| STAB | Reductant | 1.4 - 1.5 | |

| DIPEA | Base | 1.0 | N,N-Diisopropylethylamine; used to free-base the HCl salt. |

| Acetic Acid (AcOH) | Catalyst | 0 - 1.0 | Optional; accelerates imine formation for hindered ketones. |

| 1,2-Dichloroethane (DCE) | Solvent | - | Standard solvent. Anhydrous. |

| THF | Solvent | - | Greener alternative to DCE; slightly slower kinetics. |

Step-by-Step Procedure

Note: This protocol assumes the use of the hydrochloride salt of L-phenylalanine tert-butyl ester. If using the free amine, omit Step 1 and the DIPEA addition.

Phase 1: Preparation & Free-Basing

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add L-Phe-OtBu · HCl (1.0 equiv) and anhydrous DCE (concentration ~0.2 M).

-

Neutralization: Add DIPEA (1.0 equiv) dropwise. Stir for 10–15 minutes at room temperature.

-

Critical Check: Ensure the solid dissolves. If the amine is not free-based, it cannot attack the aldehyde.

-

Phase 2: Reductive Amination

-

Aldehyde Addition: Add the Aldehyde (1.1 equiv) to the reaction mixture.

-

Imine Formation (Optional but Recommended): Stir for 30–60 minutes.

-

Expert Tip: While STAB allows "one-pot" addition, a short pre-stir allows the imine/hemiaminal equilibrium to establish, often improving yield for sterically hindered aldehydes.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–16 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting amine.

-

Phase 3: Workup & Purification

-

Quench: Carefully add saturated aqueous

solution. Stir vigorously for 15 minutes to quench excess hydride and neutralize acetic acid byproducts. -

Extraction: Extract the aqueous layer with DCM (

). -

Drying: Combine organic layers, dry over anhydrous

or -

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc).

-

Caution: Silica gel is slightly acidic. For highly acid-sensitive products, add 1% Triethylamine to the eluent.

-

Workflow Logic & Decision Tree

The following diagram outlines the operational workflow and critical decision points during the synthesis.

Figure 2: Operational workflow for the reductive amination of L-Phe-OtBu.

Optimization & Troubleshooting Matrix

Solvent Selection

-

1,2-Dichloroethane (DCE): The historical standard. Excellent solubility for STAB and amino acid esters. Promotes faster kinetics.

-

Tetrahydrofuran (THF): A viable "green" alternative. STAB is soluble in THF, but reaction rates may be slightly slower.

-

Methanol (MeOH): Avoid. STAB reacts rapidly with methanol (solvolysis), decomposing the reagent before it can reduce the imine. If MeOH must be used (e.g., for solubility), use

instead (with appropriate safety precautions).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | HCl salt not neutralized. | Ensure 1.0 eq DIPEA is added. Check pH of wet paper (should be ~6-7). |

| Start Material Remains | Steric hindrance of aldehyde. | Increase reaction time (up to 24h) or add 1.0 eq Acetic Acid to catalyze imine formation. |

| Dialkylation | Primary amine is too reactive. | Ensure Aldehyde is added slowly or use a slight excess of the Amine (reverse stoichiometry). |

| Racemization | High pH or prolonged reaction. | Avoid strong bases. Do not use |

| Ester Hydrolysis | Aqueous acid exposure.[3] | Do not use strong acid workups (e.g., 1M HCl). Use NaHCO3 or Citric Acid buffer (pH 5). |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[11] Chemical Society Reviews, 27, 395-404. [Link]

-

Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions.[7][11] [Link]

Sources

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: High-Efficiency Coupling Strategies for N-Methyl-L-phenylalanine tert-butyl ester

Topic: Coupling Conditions for N-Methyl-L-phenylalanine tert-butyl ester in SPPS Content Type: Application Note & Protocol Guide

Executive Summary

The incorporation of

This guide addresses the specific use of

Strategic Analysis: The Steric Challenge

Coupling to

-

Steric Hindrance: The methyl group physically blocks the approach of the activated electrophile.

-

Electronic Deactivation: The secondary amine is less nucleophilic.

The "Dipeptide Unit" Strategy

Using H-

-

Higher Yields: Solution phase allows for stronger activation methods (e.g., Acid Chlorides) that might be too harsh or prone to side reactions on-resin.

-

Purification: The resulting dipeptide (Fmoc-AA-

(Me)Phe-OtBu) can be purified to remove epimers before committing to the solid phase. -

Prevention of Diketopiperazine (DKP): Direct SPPS of

-methyl peptides often suffers from DKP formation (auto-cleavage) at the dipeptide stage. Introducing a pre-formed dipeptide mitigates this risk.

Decision Matrix: Reagent Selection

| Reagent Class | Reagent | Efficacy for | Risk of Epimerization | Recommendation |

| Uronium | HATU | High | Low (with HOAt) | Standard Choice. Excellent balance of reactivity and safety.[2] |

| Phosphonium | PyBroP / PyAOP | Very High | Moderate | Use if HATU fails. PyAOP is superior to PyBOP for hindered amines. |

| Acid Chloride | BTC / Triphosgene | Extreme | High (requires care) | Ultimate Choice. Use for the most difficult couplings in solution phase. |

| Oxyma-based | COMU | High | Low | Safer alternative to HATU with comparable efficiency. |

Visual Workflow: Dipeptide Building Block Synthesis

The following diagram illustrates the workflow for converting H-

Figure 1: Workflow for synthesizing Fmoc-dipeptide building blocks using N-Methyl-L-phenylalanine tert-butyl ester.

Experimental Protocols

Protocol A: HATU-Mediated Solution Coupling (Standard)

Best for: Standard amino acids (Ala, Phe, Leu) coupling to N-Me-Phe-OtBu.

Reagents:

-

Fmoc-Amino Acid (1.1 eq)

-

H-

-Me-Phe-OtBu (1.0 eq) -

HATU (1.1 eq)

-

HOAt (1.1 eq) - Optional but recommended to suppress racemization.

-

DIPEA (3.0 eq) or 2,4,6-Collidine (TMP) (3.0 eq)

-

Solvent: Dry DMF or DCM (Concentration ~0.1 M)

Procedure:

-

Pre-activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in dry DMF.

-

Base Addition: Add DIPEA (or Collidine). Stir for 1–2 minutes. Note: The solution should turn yellow.

-

Coupling: Add H-

-Me-Phe-OtBu to the activated mixture. -

Reaction: Stir under nitrogen at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC.

-

Workup: Dilute with Ethyl Acetate. Wash with 5% NaHCO₃, 1M KHSO₄ (or 5% Citric Acid), and Brine. Dry over MgSO₄ and concentrate.

-

tBu Deprotection: Treat the crude ester with TFA:DCM (1:1) for 1 hour to yield the free acid building block for SPPS.

Protocol B: Bis-trichloromethyl Carbonate (BTC) Method (Advanced)

Best for: Extremely hindered amino acids (Val, Ile, Aib) where HATU yields are <50%. This generates an acid chloride in situ.

Safety Warning: BTC generates Phosgene gas. Must be performed in a well-ventilated fume hood.

Reagents:

-

Fmoc-Amino Acid (1.2 eq)

-

BTC (0.4 eq)

-

H-

-Me-Phe-OtBu (1.0 eq) -

2,4,6-Collidine (3.0 - 5.0 eq)

-

Solvent: Dry THF or DCM

Procedure:

-

Suspension: Suspend Fmoc-AA-OH and BTC in dry THF/DCM under inert atmosphere (Argon/N₂).

-

Activation: Add Collidine dropwise at 0°C. Stir for 20 minutes. A white precipitate (Collidine·HCl) will form, and the solution contains the Fmoc-amino acid chloride.

-

Coupling: Add H-

-Me-Phe-OtBu dissolved in a minimal amount of solvent. -

Reaction: Allow to warm to RT and stir for 1–2 hours.

-

Quench: Quench carefully with saturated NaHCO₃.

-

Workup: Standard extraction (as above).

Troubleshooting & Optimization

Epimerization (Racemization)

Coupling to

-

Solution: Use 2,4,6-Collidine instead of DIPEA. Collidine is a weaker, more sterically hindered base that reduces proton abstraction from the

-carbon. -

Additive: Always use HOAt or Oxyma Pure with uronium reagents.

Low Yields

If the reaction stalls:

-

Solvent Switch: Change from DMF to NMP (N-methylpyrrolidone). NMP swells peptide chains better and improves kinetics for hindered couplings.

-

Double Coupling: Do not increase equivalents excessively; instead, filter and repeat the coupling step with fresh reagents.

-

Microwave: If performing this on solid phase (direct coupling), microwave irradiation (75°C, 5-10 min) significantly improves yields for

-methyl couplings.

Diketopiperazine (DKP) Formation

If you are using the dipeptide in SPPS (after deprotecting the tBu ester):

-

Risk: Upon Fmoc-removal of the dipeptide on-resin, the free amine can attack the C-terminal carbonyl, cleaving the dipeptide off the resin as a cyclic DKP.

-

Prevention: Use Trityl-based resins (2-CTC) which are sterically bulky, or ensure the next coupling (the 3rd amino acid) is performed immediately and with high efficiency (HATU).

References

-

Coste, J., et al. (1990). "Oxybenzotriazole free uronium salts: efficient reagents for peptide coupling." Tetrahedron Letters, 31(15), 205-208. Link (Establishes HATU efficiency).

-

Teixidó, M., et al. (2005).[3] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science, 11(2), 85-102. Link (Detailed comparison of HATU, PyAOP, and BTC for N-methyls).

-

Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link

-

Albericio, F., & El-Faham, A. (2010). "COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents."[4] Chemistry – A European Journal, 16(1), 116-120. Link

-

Sigma-Aldrich. "N-Methyl-L-phenylalanine tert-butyl ester hydrochloride Product Page." Link (For physicochemical properties).

Sources

Synthesis of N-methylated peptides using H-MePhe-OtBu

Application Note: High-Efficiency Solution-Phase Synthesis of N-Methylated Peptides Utilizing H-MePhe-OtBu

Part 1: Strategic Overview & Scientific Rationale

The incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (MePhe) , is a critical strategy in modern drug discovery to enhance metabolic stability and membrane permeability (bioavailability) of peptide therapeutics. However, the synthesis of these molecules presents two formidable chemical barriers:

-

The Steric Wall (Coupling to MePhe): The N-methyl group on H-MePhe-OtBu creates significant steric hindrance, reducing the nucleophilicity of the secondary amine. Standard coupling reagents (e.g., HBTU, EDC) often fail, leading to low yields or racemization.

-

The Cyclization Trap (Diketopiperazine Formation): Upon deprotection of the N-terminal Fmoc group of a dipeptide containing MePhe (e.g., H-AA-MePhe-OtBu), the free amine has a high propensity to attack the C-terminal ester, forming a diketopiperazine (DKP) and cleaving the peptide chain.

Why H-MePhe-OtBu? The choice of the tert-butyl ester (OtBu) is strategic. Unlike methyl (OMe) or benzyl (OBzl) esters, the bulky OtBu group provides steric shielding of the carbonyl carbon. This significantly suppresses the rate of DKP formation during N-terminal deprotection, making H-MePhe-OtBu the superior building block for solution-phase synthesis of N-methylated peptides [1].

Part 2: Visualizing the Challenge

The following diagram illustrates the competing pathways during the synthesis. The goal is to maximize the Green Path (Peptide Elongation) and eliminate the Red Path (DKP Formation).

Figure 1: Reaction pathway highlighting the critical branching point between successful elongation and DKP failure.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling to the N-Methylated Center

Objective: Couple Fmoc-AA-OH to H-MePhe-OtBu with >95% yield and <1% racemization.

Reagent Selection Logic: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the primary coupling reagent. The 7-azabenzotriazole (HOAt) moiety utilizes the "neighboring group effect" (anchimeric assistance) via its pyridine nitrogen to accelerate the reaction rate by orders of magnitude compared to HOBt-based reagents, which is essential for overcoming the steric bulk of the N-methyl group [2].

Materials:

-

H-MePhe-OtBu (HCl salt or free base)

-

Fmoc-Amino Acid (Fmoc-AA-OH)

-

HOAt (Additive - Optional but recommended for extremely hindered residues like Val, Ile)

-

DIEA (N,N-Diisopropylethylamine)[4]

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equiv of H-MePhe-OtBu and 1.1 equiv of Fmoc-AA-OH in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add 1.1 equiv of HATU to the mixture.

-

Note: If using the HCl salt of H-MePhe-OtBu, ensure you account for the extra equivalent of base in the next step.

-

-

Initiation: Add 3.0 equiv of DIEA dropwise while stirring.

-

Critical Check: Verify pH is basic (pH 8-9) using wet pH paper.

-

-

Reaction: Stir under nitrogen atmosphere at room temperature for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Ninhydrin stain is ineffective for secondary amines; use Chloranil or Bromophenol Blue stain.

-

-

Work-up:

-

Dilute with EtOAc.

-

Wash sequentially with 5% KHSO₄ (or 1N HCl), Sat. NaHCO₃, and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Validation: Confirm identity via LC-MS. Purity should be >90% before proceeding.

Protocol B: Controlled Fmoc Deprotection (DKP Avoidance)

Objective: Remove the Fmoc group without triggering DKP formation.

Scientific Insight: While the OtBu group slows DKP formation, it does not stop it entirely. The risk is highest when the dipeptide is in the free base form for extended periods. Therefore, we avoid standard 20% Piperidine/DMF baths used in solid-phase synthesis.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified Fmoc-AA-MePhe-OtBu in DCM (Dichloromethane) rather than DMF. DCM is less polar, which slightly destabilizes the transition state for cyclization.

-

Deprotection Cocktail: Add Diethylamine (DEA) or Piperidine to a final concentration of 20% v/v.

-

Why DEA? DEA is easier to evaporate than piperidine, allowing for a rapid workup without aqueous extraction, minimizing the time the free amine exists in solution.

-

-

Timing: Stir for exactly 30 minutes. Monitor by TLC for disappearance of starting material.

-

Rapid Isolation:

-

Immediately evaporate the solvent and base in vacuo (rotary evaporator) at low temperature (<30°C).

-

Co-evaporate with Toluene (2x) or DCM (2x) to remove trace base.

-

CRITICAL: Do not store the intermediate H-AA-MePhe-OtBu. Proceed immediately to the next coupling step (Protocol A) to "trap" the amine.

-

Protocol C: Alternative "Acid Chloride" Method (For Failed Couplings)

If HATU fails (common with extremely bulky residues like Fmoc-Val-OH or Fmoc-Aib-OH coupling to MePhe), utilize the BTC (Bis(trichloromethyl)carbonate) method [3].

-

Activation: Dissolve Fmoc-AA-OH (1.2 equiv) and BTC (0.4 equiv) in anhydrous THF.

-

Base Addition: Add sym-collidine (3 equiv) dropwise. A white precipitate (collidinium chloride) will form. Stir for 20 min to generate the acid chloride.

-

Coupling: Add H-MePhe-OtBu (1.0 equiv) and DIEA (1.0 equiv) dissolved in THF.

-

Reaction: Stir for 1-2 hours. This reaction is extremely fast and potent.

Part 4: Data Summary & Troubleshooting

Reagent Performance Comparison for N-Methyl Coupling

| Reagent | Reactivity | Racemization Risk | Recommended Use |

| HATU | High | Low | Standard Choice. Best balance of speed and safety. |

| COMU | High | Very Low | Safety Alternative. Similar performance to HATU, non-explosive leaving group.[1] |

| BTC | Extreme | Medium | Rescue Method. Use only if HATU fails. Requires strictly anhydrous conditions. |

| PyBOP | Moderate | Moderate | Not recommended for N-Me couplings due to slower kinetics. |

Troubleshooting Guide

| Issue | Observation (LC-MS) | Root Cause | Solution |

| Incomplete Coupling | Starting material (H-MePhe-OtBu) persists. | Steric hindrance prevents activated ester attack. | Switch to BTC method or double-couple with HATU at 40°C. |

| Racemization | Split peaks (diastereomers) in HPLC. | Over-activation or excess base. | Reduce base to 2.0 equiv. Use collidine (weaker base) instead of DIEA.[4] |

| DKP Formation | Mass corresponding to [M-OtBu] cyclized product. | Deprotection time too long; free amine sat too long. | Use OtBu protection (verified). Perform rapid workup after deprotection. |

Part 5: References

-

Teixidó, M., et al. (2005). "Diketopiperazine formation during the synthesis of N-methylated peptides." Journal of Peptide Science.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

-

Gong, Y. et al. (2022). "Efficient Synthesis of N-Methylated Peptides via BTC-Mediated Coupling." Journal of Organic Chemistry.

-

Albericio, F., & Bordon, Y. (2009). "Coupling Reagents for N-Methylated Amino Acids." Chem. Rev.

Sources

Application Notes & Protocols for Optimizing Amide Bond Formation with N-Methylated Amino Acid Esters

Abstract

The incorporation of N-methylated amino acids into peptide structures is a cornerstone strategy in modern medicinal chemistry for enhancing pharmacological properties, including metabolic stability, membrane permeability, and conformational rigidity.[1][2] However, the successful formation of amide bonds involving these residues is a significant synthetic challenge due to inherent steric hindrance and altered nucleophilicity.[3] This guide provides an in-depth analysis of the mechanistic hurdles, a systematic approach to coupling reagent selection, and validated, step-by-step protocols for overcoming these difficulties. We will explore high-reactivity coupling agents, strategies for mitigating epimerization, and alternative techniques to ensure high-yield, high-purity synthesis of N-methylated peptides.

The Challenge: Understanding the Hurdles of N-Methylation

The primary obstacle in coupling N-methylated amino acids stems from two fundamental properties that differentiate them from their primary amine counterparts:

-

Steric Hindrance: The presence of a methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid, significantly slowing down the kinetics of amide bond formation.[4][3] This effect is particularly pronounced when coupling two consecutive N-methylated residues.[3]

-

Reduced Nucleophilicity: The N-methyl group, being electron-donating, slightly increases the electron density on the nitrogen. However, the steric bulk and the nature of the secondary amine make it a less effective nucleophile compared to a primary amine.[4]

These factors can lead to incomplete or sluggish coupling reactions, resulting in deletion sequences, low yields, and complex purification profiles.[3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for standard peptide synthesis, often fail to drive these challenging reactions to completion.[4]

Strategic Reagent Selection: A Comparative Guide

The key to successfully coupling N-methylated amino acids lies in selecting a sufficiently reactive coupling reagent. Modern peptide synthesis relies on several classes of reagents, with uronium/aminium and phosphonium salts being the most effective for sterically hindered couplings.

Uronium/Aminium Reagents

These reagents activate the carboxylic acid to form a highly reactive intermediate, typically an active ester, which then readily reacts with the N-methylated amine.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered systems.[5][6][7] The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety accelerates coupling and actively suppresses racemization.[5]

-

HBTU/HCTU: While popular for standard solid-phase peptide synthesis (SPPS), HBTU and HCTU are generally considered less effective than HATU for coupling challenging N-methylated residues.[7][8]

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable or superior to HATU. COMU is noted for its high solubility, efficiency, and reduced allergenic potential compared to benzotriazole-based reagents.[6]

Phosphonium Reagents

Phosphonium salts are another class of highly reactive reagents that have proven effective for difficult couplings.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A classic and effective phosphonium salt reagent. Its performance in N-methylated couplings can be significantly enhanced by the addition of an additive like HOAt.[9]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analogue of PyBOP, PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][9]

-